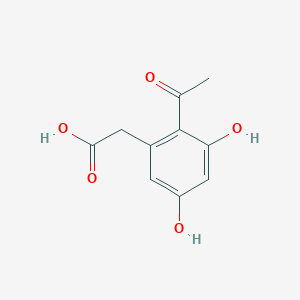

Curvulinic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-(2-acetyl-3,5-dihydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-5(11)10-6(3-9(14)15)2-7(12)4-8(10)13/h2,4,12-13H,3H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHPPWGWEUVLMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Production of Clavulanic Acid from Streptomyces clavuligerus: A Technical Guide

Introduction

Clavulanic acid is a potent inhibitor of β-lactamase enzymes, which are produced by various bacteria and are a primary mechanism of resistance to β-lactam antibiotics like penicillins and cephalosporins.[1][2] Discovered in the early 1970s from the soil bacterium Streptomyces clavuligerus, clavulanic acid itself possesses weak antibacterial activity.[3][4] However, when combined with β-lactam antibiotics, it protects them from degradation by β-lactamases, thereby restoring their efficacy against resistant bacterial strains.[5][6] This synergistic combination, most notably as amoxicillin-clavulanate (Augmentin®), has become a cornerstone in the treatment of a wide range of bacterial infections.[3][7] This in-depth technical guide provides a comprehensive overview of the discovery, biosynthesis, production, and characterization of clavulanic acid from Streptomyces clavuligerus, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The discovery of clavulanic acid was a significant milestone in overcoming the growing challenge of antibiotic resistance.

-

1971: A new species of Streptomyces, later named S. clavuligerus, was isolated from a soil sample from South America.[4][8] This organism was initially identified as a producer of cephamycin C.[9]

-

1976: Scientists at the British company Beecham Pharmaceuticals (now part of GlaxoSmithKline) isolated a novel compound from the fermentation broth of S. clavuligerus that exhibited potent β-lactamase inhibitory activity.[3]

-

1976: The structure of this compound was elucidated and it was named clavulanic acid.[4]

-

1981: The combination of amoxicillin and potassium clavulanate was approved for clinical use, revolutionizing the treatment of many common bacterial infections.[3]

Biosynthesis of Clavulanic Acid

The biosynthesis of clavulanic acid in S. clavuligerus is a complex process involving multiple enzymatic steps. The pathway begins with the condensation of L-arginine and glyceraldehyde-3-phosphate.[10] The genes responsible for clavulanic acid biosynthesis are clustered together in the S. clavuligerus genome.[7][11]

Below is a simplified representation of the clavulanic acid biosynthetic pathway.

References

- 1. repository.eafit.edu.co [repository.eafit.edu.co]

- 2. scielo.br [scielo.br]

- 3. An improved HPLC-DAD method for clavulanic acid quantification in fermentation broths of Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP0673432B1 - Process for preparing clavulanic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Mass spectrometric identification and quantification of the antibiotic clavulanic acid in broiler chicken plasma and meat as a necessary analytical tool in finding ways to increase the effectiveness of currently used antibiotics in the treatment of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Fermentation Conditions that Affect Clavulanic Acid Production in Streptomyces clavuligerus: A Systematic Review [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

The Core of Clavulanic Acid Production: An In-depth Technical Guide to its Biosynthetic Pathway Intermediates

For Researchers, Scientists, and Drug Development Professionals

Clavulanic acid, a potent β-lactamase inhibitor produced by the filamentous bacterium Streptomyces clavuligerus, remains a cornerstone in combating antibiotic resistance. Its synergistic action with β-lactam antibiotics has preserved the efficacy of many life-saving drugs. A thorough understanding of its biosynthesis is paramount for strain improvement and optimization of industrial production. This technical guide provides a detailed exploration of the clavulanic acid biosynthesis pathway, focusing on its core intermediates, the enzymes that catalyze their formation, and the experimental methodologies used to elucidate this complex process.

The Biosynthetic Blueprint: From Primary Metabolites to a Potent Inhibitor

The biosynthesis of clavulanic acid is a complex enzymatic cascade that begins with precursors from primary metabolism: L-arginine and D-glyceraldehyde-3-phosphate[1][2]. The pathway is broadly divided into "early" and "late" stages. The early steps are common to the synthesis of other clavam metabolites, while the late stages are specific to clavulanic acid production[3][4]. A critical juncture in the pathway is the formation of (3S, 5S)-clavaminic acid, which serves as a branch point, leading to either clavulanic acid or other 5S clavams[3][5]. A key stereochemical inversion from the (3S, 5S) configuration to the (3R, 5R) configuration is required for the formation of clavulanic acid[3][5].

The genes encoding the enzymes for clavulanic acid biosynthesis are clustered together, often in close proximity to the cephamycin C biosynthetic gene cluster, suggesting a coordinated regulation of their expression[4][6]. The regulation of this pathway is intricate, involving pathway-specific regulatory proteins such as ClaR and CcaR[3][7].

Visualizing the Pathway

The following diagram illustrates the core intermediates and enzymatic steps in the clavulanic acid biosynthesis pathway.

Quantitative Insights into Clavulanic Acid Production

The yield of clavulanic acid is influenced by a multitude of factors, including the genetic background of the S. clavuligerus strain, fermentation conditions, and media composition. The following tables summarize key quantitative data related to clavulanic acid production and the enzymes involved in its biosynthesis.

Table 1: Clavulanic Acid Production in Streptomyces clavuligerus under Various Fermentation Conditions

| Strain | Fermentation Type | Key Media Components/Supplements | Max. Clavulanic Acid Titer (mg/L) | Reference |

| Wild-type | Batch | Glycerol, Soy Protein Isolate | 437 | [2] |

| Wild-type | Batch | Glycerol, Malt Extract, Yeast Extract, Peptone | 430-530 | [2] |

| Wild-type | Fed-batch | Glycerol, Ornithine (3.7 g/L) | 1560 | [2] |

| Mutant | Batch | Not specified | 1750 | [8] |

| Mutant | Fed-batch | Glycerol (66 g/L) | 3250 | [8] |

| Wild-type | Batch | - | 194 | [9] |

| Wild-type | Fed-batch | - | 404 | [9] |

| Wild-type | Continuous | - | 293 | [9] |

Table 2: Kinetic Parameters of Key Enzymes in and related to Clavulanic Acid Biosynthesis

| Enzyme | Substrate(s) | Kinetic Parameter | Value | Unit | Reference |

| β-Lactam Synthetase (β-LS) | N²-(carboxyethyl)-L-arginine (CEA), ATP | Kinetic Mechanism | Ordered Bi-Ter | - | [10] |

| β-Lactamase (TEM-1) | Clavulanic Acid | Kᵢ | 0.8 | µM | [1] |

| k₆ | 0.027 | s⁻¹ | [1] | ||

| β-Lactamase (TEM-2) | Clavulanic Acid | Kᵢ | 0.7 | µM | [1] |

| k₆ | 0.03 | s⁻¹ | [1] | ||

| β-Lactamase (Type 2) | Clavulanic Acid | Kᵢ | 0.6 | µM | [1] |

| k₆ | 0.046 | s⁻¹ | [1] |

Key Experimental Protocols

The elucidation of the clavulanic acid biosynthetic pathway has been made possible through a variety of experimental techniques. Below are detailed methodologies for key experiments.

Gene Disruption in Streptomyces clavuligerus

Gene disruption is a fundamental technique to determine the function of a specific gene in a biosynthetic pathway. This protocol is based on the REDIRECT (Red-mediated recombination) strategy.

Methodology:

-

Primer Design: Design PCR primers with 5' extensions homologous to the regions flanking the target gene in the S. clavuligerus genome and 3' ends that anneal to a disruption cassette (e.g., an apramycin resistance gene, apr).

-

PCR Amplification: Amplify the disruption cassette using the designed primers and a template plasmid carrying the cassette.

-

Transformation of E. coli: Introduce the purified PCR product into an E. coli strain expressing the λ-Red recombinase system and containing a cosmid carrying the target gene cluster from S. clavuligerus.

-

Recombination and Selection: The λ-Red system facilitates homologous recombination between the PCR product and the target gene on the cosmid. Select for E. coli colonies containing the recombinant cosmid (e.g., by antibiotic resistance).

-

Isolation of Recombinant Cosmid: Isolate the recombinant cosmid DNA from the selected E. coli colonies.

-

Transformation of S. clavuligerus: Introduce the recombinant cosmid into S. clavuligerus protoplasts or through intergeneric conjugation from E. coli.

-

Selection of Mutants: Select for S. clavuligerus exconjugants or transformants that have undergone double crossover homologous recombination, resulting in the replacement of the target gene with the disruption cassette. This is often achieved by selecting for the cassette's resistance marker and screening for the loss of the vector's marker.

-

Verification: Confirm the gene disruption in the selected mutants by PCR analysis using primers flanking the target gene and by Southern blot hybridization.

-

Phenotypic Analysis: Analyze the mutant strain for its ability to produce clavulanic acid and for the accumulation of any biosynthetic intermediates.

Precursor Feeding Study

Precursor feeding studies are employed to identify the building blocks of a natural product. Isotopically labeled compounds are supplied to the producing organism, and their incorporation into the final product is monitored.

Methodology:

-

Culture Preparation: Grow S. clavuligerus in a suitable production medium.

-

Precursor Addition: At a specific time point during fermentation (e.g., at the onset of secondary metabolism), add a sterile solution of the isotopically labeled precursor (e.g., ¹³C-labeled glycerol or L-arginine) to the culture.

-

Incubation: Continue the fermentation for a defined period to allow for the uptake and incorporation of the labeled precursor into clavulanic acid.

-

Extraction: At the end of the fermentation, harvest the culture broth and extract clavulanic acid. This may involve centrifugation to remove biomass, acidification of the supernatant, and extraction with an organic solvent like ethyl acetate.

-

Purification: Purify the extracted clavulanic acid, often by converting it to a more stable derivative, such as the benzyl ester, followed by chromatographic techniques.

-

Analysis: Analyze the purified clavulanic acid derivative by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of isotopic labeling. This information reveals how the precursor is incorporated into the clavulanic acid molecule.

Enzyme Assay for Clavaminate Synthase (CAS)

This protocol outlines a general approach for assaying the activity of clavaminate synthase, a key multifunctional 2-oxoglutarate-dependent oxygenase in the pathway.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Buffer (e.g., 50 mM MOPS, pH 7.0)

-

Substrate (e.g., deoxyguanidinoproclavaminic acid or proclavaminic acid)

-

Co-substrates: 2-oxoglutarate and O₂ (from air)

-

Cofactors: FeSO₄ and a reducing agent like ascorbate

-

-

Enzyme Addition: Initiate the reaction by adding a purified preparation of clavaminate synthase to the reaction mixture.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 28°C) for a specific time period.

-

Reaction Quenching: Stop the reaction by adding a quenching agent, such as an equal volume of acetonitrile or by heat inactivation.

-

Product Analysis: Analyze the reaction mixture for the formation of the product (e.g., guanidinoproclavaminic acid or clavaminic acid) using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

-

Quantification: Quantify the product formation by comparing the peak area to a standard curve of the authentic compound. Enzyme activity can be expressed in units such as µmol of product formed per minute per mg of enzyme.

Quantification of Clavulanic Acid by HPLC

A reliable method for quantifying clavulanic acid in fermentation broths is crucial for process monitoring and optimization. The following is a common method involving pre-column derivatization with imidazole.

Methodology:

-

Sample Preparation:

-

Harvest a sample of the fermentation broth.

-

Centrifuge the sample to remove cells and other insoluble materials.

-

Dilute the supernatant with an appropriate buffer.

-

-

Derivatization:

-

Mix a portion of the diluted supernatant with an imidazole solution (e.g., 1.2 M imidazole, pH 6.8).

-

Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15 minutes) to allow for the formation of the stable clavulanate-imidazole adduct, which has a strong UV absorbance.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).

-

Elute the components using a suitable mobile phase (e.g., a gradient of methanol and a phosphate buffer).

-

Detect the clavulanate-imidazole adduct using a UV detector at a specific wavelength (e.g., 311 nm).

-

-

Quantification:

-

Generate a standard curve by derivatizing and analyzing known concentrations of a clavulanic acid standard.

-

Determine the concentration of clavulanic acid in the sample by comparing its peak area to the standard curve.

-

Conclusion

The biosynthetic pathway of clavulanic acid is a testament to the intricate metabolic capabilities of Streptomyces. A deep understanding of its intermediates, the enzymes governing their transformations, and the experimental techniques to probe this pathway is essential for the rational design of strain improvement strategies and the optimization of industrial fermentation processes. This guide provides a foundational resource for researchers and professionals dedicated to harnessing the power of this clinically vital molecule in the ongoing fight against antimicrobial resistance. Further research into the kinetics of the core biosynthetic enzymes and the complex regulatory networks will undoubtedly unlock new avenues for enhancing the production of this invaluable therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. ENZYME - 1.14.11.21 clavaminate synthase [enzyme.expasy.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Clavaminate synthase - Wikipedia [en.wikipedia.org]

- 5. japsonline.com [japsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. N2-(2-carboxyethyl)arginine synthase - Wikipedia [en.wikipedia.org]

- 8. etda.libraries.psu.edu [etda.libraries.psu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Purification and characterization of clavaminate synthase from Streptomyces antibioticus. A multifunctional enzyme of clavam biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quest for Clavulanic Acid: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Clavulanic acid, a potent β-lactamase inhibitor, is a cornerstone in the global fight against antibiotic resistance. Its combination with β-lactam antibiotics has revitalized the efficacy of these life-saving drugs against a wide array of resistant bacteria. This in-depth technical guide delves into the natural origins of clavulanic acid and the intricate methodologies employed for its isolation and purification, providing a comprehensive resource for professionals in the field of drug discovery and development.

Natural Fountainhead: The Microbial Production of Clavulanic Acid

The primary and commercially exploited natural source of clavulanic acid is the filamentous bacterium Streptomyces clavuligerus.[1][2][3][4] First discovered in a soil sample from South America, this Gram-positive microorganism has since been the focus of extensive research and industrial fermentation for the production of this vital pharmaceutical compound. While other Streptomyces species have been reported to produce clavulanic acid to a lesser extent, S. clavuligerus remains the undisputed champion of its industrial-scale biosynthesis.

The production of clavulanic acid by S. clavuligerus is a complex process influenced by a multitude of factors, including the composition of the fermentation medium, temperature, and pH.[3][4] Optimal production is typically achieved in submerged fermentation under controlled conditions.

Biosynthesis Pathway of Clavulanic Acid

The biosynthesis of clavulanic acid in Streptomyces clavuligerus is a fascinating example of microbial secondary metabolism. The pathway commences with the condensation of two primary precursors: glyceraldehyde-3-phosphate, derived from the glycolytic pathway, and the amino acid L-arginine.[1][2][4][5] A series of enzymatic reactions, orchestrated by a cluster of genes, transforms these simple molecules into the complex bicyclic structure of clavulanic acid. Key enzymes in this intricate pathway include N2-(2-carboxyethyl)-L-arginine (CEA) synthase, β-lactam synthetase, and clavaminate synthase.[1][6]

Isolation and Purification: From Fermentation Broth to a Purified Compound

The journey from the complex milieu of the fermentation broth to highly purified clavulanic acid is a multi-step process fraught with challenges, primarily due to the inherent instability of the molecule. A typical industrial isolation and purification workflow involves several key stages, each designed to progressively increase the purity and concentration of clavulanic acid.

Experimental Protocols

The initial step in the downstream processing of clavulanic acid is the removal of the S. clavuligerus biomass from the fermentation broth. This is typically achieved through microfiltration or centrifugation.

Protocol: Microfiltration

-

Cool the fermentation broth to a temperature range of 5-10°C to minimize clavulanic acid degradation.

-

Adjust the pH of the broth to between 6.0 and 6.5.

-

Pass the broth through a microfiltration system equipped with membranes having a pore size of 0.1 to 0.45 µm.

-

Collect the permeate, which contains the solubilized clavulanic acid, for further processing. The retentate, containing the biomass, is discarded.

Following biomass removal, the clarified broth undergoes primary purification to remove soluble impurities such as proteins, residual media components, and other secondary metabolites. Three common techniques employed at this stage are solvent extraction, aqueous two-phase systems (ATPS), and ion-exchange chromatography.

Protocol: Solvent Extraction

-

Cool the clarified fermentation broth to 0-5°C.

-

Acidify the broth to a pH of 2.0-3.0 using a suitable acid (e.g., sulfuric acid or phosphoric acid). This protonates the clavulanic acid, making it more soluble in organic solvents.

-

Extract the acidified broth with a water-immiscible organic solvent. Ethyl acetate is a commonly used solvent.[7][8][9][10] The extraction can be performed in a series of mixer-settlers or extraction columns.

-

Separate the organic phase containing the clavulanic acid from the aqueous phase.

-

The clavulanic acid is then typically back-extracted into an aqueous buffer at a neutral pH to facilitate further purification, or it is directly precipitated as a salt from the organic phase. A recovery of up to 60.37% has been reported after a double extraction process.[11]

Protocol: Aqueous Two-Phase Systems (ATPS)

-

Prepare an aqueous two-phase system, commonly composed of a polymer (e.g., polyethylene glycol - PEG) and a salt (e.g., potassium phosphate).[12][13][14][15][16][17] A typical system might consist of 15-20% (w/w) PEG and 10-15% (w/w) potassium phosphate.

-

Add the clarified fermentation broth to the ATPS mixture and ensure thorough mixing.

-

Allow the system to settle and form two distinct aqueous phases.

-

Clavulanic acid will partition preferentially into one of the phases (typically the top, PEG-rich phase) depending on the system's composition and pH.

-

Separate the phase containing the clavulanic acid for further processing. This method can achieve a high recovery yield and a significant purification factor.[12]

Protocol: Ion-Exchange Chromatography

-

Adjust the pH of the clarified fermentation broth to a range of 6.0-7.0.

-

Load the broth onto a column packed with a strong anion-exchange resin, such as Amberlite IRA-400.[18][19][20]

-

Wash the column with a buffer of the same pH to remove unbound impurities.

-

Elute the bound clavulanic acid using a salt gradient (e.g., 0.1 to 1.0 M NaCl) or a pH shift.

-

Collect the fractions containing the purified clavulanic acid. This technique offers high selectivity and can significantly enhance purity.

Concentration and Crystallization: The Final Steps to Purity

Following primary purification, the clavulanic acid solution is concentrated to increase its titer. This is commonly achieved through vacuum evaporation or reverse osmosis. The final step in obtaining a stable, high-purity product is crystallization. Clavulanic acid is typically crystallized as a salt, with potassium clavulanate being the most common pharmaceutical form.

Protocol: Crystallization of Potassium Clavulanate

-

To the concentrated clavulanic acid solution (either in an organic solvent or an aqueous buffer), add a source of potassium ions, such as potassium 2-ethylhexanoate dissolved in an appropriate solvent (e.g., isopropanol).

-

Control the temperature and stirring rate to induce crystallization.

-

Collect the potassium clavulanate crystals by filtration.

-

Wash the crystals with a cold solvent (e.g., acetone or isopropanol) to remove residual impurities.

-

Dry the crystals under vacuum to obtain the final, purified product.

Data Presentation: A Quantitative Overview

The efficiency of each step in the isolation and purification process is critical for the overall yield and economic viability of clavulanic acid production. The following tables summarize key quantitative data reported in the literature.

Table 1: Clavulanic Acid Production by Streptomyces clavuligerus

| Strain | Fermentation Mode | Maximum Titer (mg/L) | Reference |

| S. clavuligerus Wild Type | Batch | 195 - 530 | [4] |

| S. clavuligerus Wild Type | Fed-Batch | 1560 | [2][4] |

| S. clavuligerus Mutant Strain | Fed-Batch | 3250 - 6690 | [2] |

| S. clavuligerus OR (overexpressing ccaR and claR) | Batch | 6010 | [4] |

| Streptomyces sp. MU-NRC77 | Batch with H₂O₂ | 649 | [4] |

Table 2: Recovery and Purity in Different Isolation Steps

| Purification Step | Key Parameters | Recovery Yield (%) | Purity/Removal Rate | Reference |

| Solvent Extraction | Ethyl acetate, pH 2.0, 10°C (single extraction) | 49.09 | - | [11] |

| Ethyl acetate, pH 2.0, 10°C (double extraction) | 57.14 | - | [11] | |

| Pretreatment with nonpolar solvent, then ethyl acetate | 60.37 | - | [11] | |

| Aqueous Two-Phase System | PEG/Potassium Phosphate | 100 | 1.5-fold purification factor | [12] |

| Ion-Exchange Chromatography | Amberlite IRA-400, pH 4.5, 12.5°C | 41.67 | - | [11][21] |

Conclusion

The journey of clavulanic acid from its microbial origin in Streptomyces clavuligerus to a highly purified active pharmaceutical ingredient is a testament to the advancements in fermentation technology and downstream processing. This guide has provided a detailed overview of the natural sources and the intricate isolation and purification methodologies, underpinned by specific experimental protocols and quantitative data. A thorough understanding of these processes is paramount for researchers and scientists dedicated to optimizing the production of this critical weapon in the ongoing battle against antibiotic resistance. The continued refinement of these techniques will undoubtedly play a crucial role in ensuring a stable and affordable supply of clavulanic acid for the benefit of global public health.

References

- 1. Clavulanic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Fermentation Conditions that Affect Clavulanic Acid Production in Streptomyces clavuligerus: A Systematic Review [frontiersin.org]

- 4. Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fermentation Conditions that Affect Clavulanic Acid Production in Streptomyces clavuligerus: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymes Catalyzing the Early Steps of Clavulanic Acid Biosynthesis Are Encoded by Two Sets of Paralogous Genes in Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MXPA99004322A - Process for the preparation of salts and esters of clavulanic acid - Google Patents [patents.google.com]

- 8. WO1998023622A1 - Purification of fermented clavulanic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. japsonline.com [japsonline.com]

- 12. Evaluation of the effects of the parameters involved in the purification of clavulanic acid from fermentation broth by aqueous two-phase systems [pubmed.ncbi.nlm.nih.gov]

- 13. ir.cftri.res.in [ir.cftri.res.in]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. path.web.ua.pt [path.web.ua.pt]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. 2024.sci-hub.se [2024.sci-hub.se]

- 19. researchgate.net [researchgate.net]

- 20. Kinetic studies of clavulanic acid recovery by ion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. japsonline.com [japsonline.com]

The Core Mechanism of Clavulanic Acid as a Beta-Lactamase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavulanic acid is a potent, mechanism-based inhibitor of a wide range of serine β-lactamase enzymes.[1][2][3] While possessing weak intrinsic antibacterial activity, its primary clinical utility lies in its synergistic combination with β-lactam antibiotics.[2][4] By inactivating β-lactamases, clavulanic acid protects these antibiotics from enzymatic degradation, thereby restoring their efficacy against resistant bacterial strains.[2][4] This technical guide provides an in-depth exploration of the core mechanism of clavulanic acid, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.

Chemical Structure and Properties

Clavulanic acid is a β-lactam molecule structurally similar to penicillin. It is produced by the bacterium Streptomyces clavuligerus.[5] Key structural features include an oxazolidine ring fused to the β-lactam ring, which is crucial for its inhibitory activity.[5]

Mechanism of Inhibition

The inhibitory action of clavulanic acid against serine β-lactamases is a multi-step process that ultimately leads to the irreversible inactivation of the enzyme.[1][2] This process can be broadly categorized into initial binding, acylation, and subsequent chemical transformations that form a stable, inactive enzyme complex.

The key steps in the mechanism are as follows:

-

Reversible Binding: Clavulanic acid initially binds to the active site of the β-lactamase in a reversible, competitive manner, forming a non-covalent Michaelis-Menten complex.[1]

-

Acylation: The catalytic serine residue in the active site of the β-lactamase attacks the carbonyl group of the β-lactam ring of clavulanic acid. This results in the opening of the β-lactam ring and the formation of a covalent acyl-enzyme intermediate.[1][2] This step is analogous to the initial stage of β-lactam antibiotic hydrolysis.

-

Irreversible Inactivation: Unlike the acyl-enzyme intermediates formed with β-lactam antibiotics, which are rapidly hydrolyzed to regenerate the active enzyme, the clavulanic acid-derived intermediate undergoes a series of chemical rearrangements. These rearrangements can include the opening of the oxazolidine ring and other molecular restructuring, leading to the formation of one or more stable, inactive enzyme adducts.[2] These adducts are resistant to hydrolysis, thus effectively sequestering the enzyme and preventing it from degrading β-lactam antibiotics.[1][2]

The following diagram illustrates the general mechanism of clavulanic acid inhibition:

Caption: General mechanism of β-lactamase inhibition by clavulanic acid.

Quantitative Data: Inhibitory Activity of Clavulanic Acid

The inhibitory potency of clavulanic acid is typically quantified by its 50% inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, while the Ki is a measure of the affinity of the inhibitor for the enzyme. The following table summarizes the reported IC50 and Ki values for clavulanic acid against a range of clinically relevant β-lactamases.

| β-Lactamase | Ambler Class | Organism of Origin | IC50 (µM) | Ki (µM) | Reference(s) |

| TEM-1 | A | Escherichia coli | 0.08 | 0.8 | [6][7] |

| TEM-2 | A | Escherichia coli | - | 0.7 | [7] |

| SHV-1 | A | Klebsiella pneumoniae | 0.08 | - | [8] |

| OXA-1 | D | Escherichia coli | - | - | [9] |

| OXA-48 | D | Klebsiella pneumoniae | 6 | - | [10] |

| OXA-163 | D | Klebsiella pneumoniae | 6 | - | [10] |

| OXA-405 | D | Klebsiella pneumoniae | 6 | - | [10] |

| AmpC | C | Enterobacter cloacae | >100 | - | [9] |

Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and pre-incubation time.

Experimental Protocols

Determination of IC50 using the Nitrocefin Assay

This protocol describes a colorimetric assay to determine the IC50 value of clavulanic acid against a target β-lactamase using the chromogenic cephalosporin substrate, nitrocefin.

Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of clavulanic acid.

Materials:

-

Purified β-lactamase enzyme

-

Clavulanic acid potassium salt

-

Nitrocefin

-

Dimethyl sulfoxide (DMSO)

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

96-well microplate

-

Microplate reader

Procedure: [11][12][13][14][15][16]

-

Reagent Preparation:

-

Prepare a stock solution of clavulanic acid in assay buffer.

-

Prepare a stock solution of nitrocefin in DMSO and then dilute to the working concentration in assay buffer.[11] Protect the nitrocefin solution from light.

-

Dilute the β-lactamase enzyme to the desired concentration in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of the β-lactamase solution to each well.

-

Add varying concentrations of clavulanic acid to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding a fixed volume of the nitrocefin solution to each well.

-

Immediately measure the change in absorbance at 486 nm over time (kinetic assay) or after a fixed incubation period (endpoint assay) using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each clavulanic acid concentration.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the clavulanic acid concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Characterization of Covalent Adducts by LC-MS/MS

This protocol outlines a general procedure for the analysis of the covalent adduct formed between clavulanic acid and a β-lactamase using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow for LC-MS/MS Analysis

Caption: Workflow for LC-MS/MS analysis of clavulanic acid-enzyme adducts.

Materials:

-

β-lactamase enzyme

-

Clavulanic acid

-

Denaturing agents (e.g., urea, guanidine hydrochloride)

-

Reducing agent (e.g., dithiothreitol - DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Trypsin (mass spectrometry grade)

-

LC-MS/MS system

Procedure: [17][18][19][20][21]

-

Reaction:

-

Incubate the β-lactamase with an excess of clavulanic acid to ensure complete modification.

-

Remove excess, unreacted clavulanic acid by buffer exchange or dialysis.

-

-

Sample Preparation for Proteomics:

-

Denature the protein sample.

-

Reduce the disulfide bonds with DTT.

-

Alkylate the free cysteine residues with iodoacetamide.

-

Digest the protein into smaller peptides using trypsin.

-

-

LC-MS/MS Analysis:

-

Inject the peptide mixture onto a reverse-phase LC column for separation.

-

Elute the peptides into the mass spectrometer.

-

Acquire full scan MS data to identify the masses of the peptides.

-

Perform tandem MS (MS/MS) on selected peptide ions to obtain fragmentation spectra for sequence identification.

-

-

Data Analysis:

-

Use database search software (e.g., Mascot, Sequest) to identify the peptides from the MS/MS data.

-

Search for the expected mass shift on the active site serine-containing peptide corresponding to the covalent adduction of the modified clavulanic acid molecule.

-

Determination of Kinetic Parameters (k_inact and K_I) for Irreversible Inhibition

For irreversible inhibitors like clavulanic acid, the potency is best described by the inactivation rate constant (k_inact) and the inhibition constant (K_I). These parameters can be determined by measuring the rate of enzyme inactivation at different inhibitor concentrations.

Procedure: [22]

-

Assay Setup:

-

Set up a series of reactions containing the β-lactamase enzyme and varying concentrations of clavulanic acid in the assay buffer.

-

At different time points, take an aliquot of the reaction mixture and dilute it into a solution containing a high concentration of a reporter substrate (e.g., nitrocefin) to measure the remaining enzyme activity.

-

-

Measurement of Residual Activity:

-

Measure the initial rate of substrate hydrolysis for each time point and each inhibitor concentration.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus time. The slope of this line will be the negative of the observed inactivation rate constant (k_obs).

-

Plot the k_obs values against the corresponding inhibitor concentrations.

-

Fit the data to the following equation to determine k_inact and K_I: k_obs = (k_inact * [I]) / (K_I + [I]), where [I] is the inhibitor concentration.

-

Conclusion

Clavulanic acid's mechanism as a β-lactamase inhibitor is a sophisticated process involving initial binding, covalent modification, and subsequent chemical rearrangements that lead to the irreversible inactivation of the enzyme. This detailed understanding of its mode of action, coupled with quantitative kinetic data and robust experimental protocols, is crucial for the continued development of effective β-lactam/β-lactamase inhibitor combinations to combat the growing threat of antibiotic resistance. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this critical area of infectious disease research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. How Clavulanic Acid Inhibits Serine β-Lactamases | Ineos Oxford Institute [ineosoxford.ox.ac.uk]

- 4. How Clavulanic Acid Inhibits Serine β-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Updated Functional Classification of β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inferring Amoxicillin-Clavulanate Susceptibility From Ampicillin-Sulbactam Susceptibility Against Common Enterobacterales Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Three Decades of β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. toku-e.com [toku-e.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. assaygenie.com [assaygenie.com]

- 15. assaygenie.com [assaygenie.com]

- 16. cohesionbio.com [cohesionbio.com]

- 17. researchgate.net [researchgate.net]

- 18. zenodo.org [zenodo.org]

- 19. shimadzu.co.kr [shimadzu.co.kr]

- 20. lcms.labrulez.com [lcms.labrulez.com]

- 21. cabidigitallibrary.org [cabidigitallibrary.org]

- 22. files.core.ac.uk [files.core.ac.uk]

The Core Chemical Properties of Clavulanic Acid: An In-depth Technical Guide

Clavulanic acid is a pivotal molecule in the fight against antibiotic resistance. Produced by the bacterium Streptomyces clavuligerus, it is a potent inhibitor of β-lactamase enzymes, which are produced by bacteria to inactivate β-lactam antibiotics. While its intrinsic antibacterial activity is weak, its ability to protect antibiotics like amoxicillin and ticarcillin from degradation has made it an indispensable tool in treating a wide array of bacterial infections. This guide delves into the fundamental chemical properties of clavulanic acid, offering a technical overview for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

Clavulanic acid is a structurally unique β-lactam, distinguished by an oxazolidine ring instead of the thiazolidine ring found in penicillins. This structural feature is crucial for its mechanism of action. The key physicochemical properties of clavulanic acid are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₅ | |

| Molecular Weight | 199.16 g/mol | |

| IUPAC Name | (2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| CAS Registry Number | 58001-44-8 | |

| Appearance | White to light yellow crystalline substance | |

| Melting Point | 117.5-118 °C | |

| pKa | 2.7 | |

| Solubility | Water: 337 g/L, good water solubilityDMSO: 40 mg/mLEthanol: 2 mg/mLMethanol: Soluble | |

| LogP | -1.5 to -2.3 |

Chemical Structure

The chemical structure of clavulanic acid is fundamental to its biological activity. The diagram below illustrates its key features, including the β-lactam ring and the oxazolidine ring.

Caption: Chemical structure of clavulanic acid.

Stability and Degradation

Clavulanic acid is an unstable molecule, particularly in aqueous solutions, which presents challenges for formulation and storage. Its stability is highly dependent on pH and temperature.

-

pH Stability: Clavulanic acid is most stable in slightly acidic conditions, with an optimal pH range of 6.0-7.2. It is susceptible

The Core Mechanism of Clavulanic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mode of action of clavulanic acid, a pivotal molecule in overcoming bacterial resistance to β-lactam antibiotics. By functioning as a potent inhibitor of β-lactamase enzymes, clavulanic acid has revitalized the efficacy of numerous penicillin-based therapies. This document details the molecular interactions, kinetic parameters, and experimental methodologies that underpin its inhibitory mechanism.

Introduction: A Landmark in Antibiotic Adjuvant Therapy

The emergence of bacterial resistance, largely mediated by the production of β-lactamase enzymes, has posed a significant threat to the clinical utility of β-lactam antibiotics. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. Clavulanic acid, a naturally derived β-lactam from Streptomyces clavuligerus, possesses minimal intrinsic antibacterial activity. However, its profound ability to inactivate a wide range of β-lactamases has made it an indispensable partner for β-lactam antibiotics, most notably in the combination amoxicillin-clavulanate.

The Molecular Mode of Action: A "Suicide" Inhibitor

Clavulanic acid is classified as a progressive or "suicide" inhibitor of β-lactamases. Its mechanism of action is a sophisticated, multi-step process that ultimately leads to the irreversible inactivation of the enzyme.

The process begins with clavulanic acid, which structurally resembles penicillin, binding to the active site of the β-lactamase enzyme in a competitive manner. The initial interaction forms a reversible, non-covalent Michaelis-Menten complex.

Within the active site, a crucial serine residue launches a nucleophilic attack on the carbonyl carbon of the β-lactam ring of clavulanic acid. This results in the opening of the β-lactam ring and the formation of a covalent acyl-enzyme intermediate. This step is analogous to the initial stage of β-lactam antibiotic hydrolysis.

Unlike the transient acyl-enzyme intermediate formed with penicillin substrates, the clavulanic acid-derived intermediate is highly unstable and undergoes a series of rapid chemical rearrangements. This involves the opening of the oxazolidine ring, leading to the formation of a reactive imine intermediate. This intermediate can then tautomerize to a more stable, covalently bound enamine adduct. This rearranged, stable complex effectively sequesters the enzyme, rendering it catalytically inactive. Because the enzyme participates in its own inactivation by catalyzing the formation of the reactive intermediate, clavulanic acid is termed a mechanism-based or suicide inhibitor.

Quantitative Analysis of Inhibition

The inhibitory potency of clavulanic acid against various β-lactamases is quantified through several key kinetic parameters. These values are crucial for understanding its spectrum of activity and for the development of new β-lactamase inhibitors.

Kinetic Parameters

The following table summarizes the inhibitory constants (Ki), inactivation rate constants (kinact or kcat), and 50% inhibitory concentrations (IC50) of clavulanic acid against a selection of clinically relevant β-lactamases.

| β-Lactamase Enzyme | Ambler Class | Organism Source | Ki (µM) | kinact / kcat (s-1) | IC50 (µM) | References |

| TEM-1 | A | Escherichia coli | 0.8 | 0.027 | 0.008 - 0.13 | [1][2] |

| TEM-2 | A | Escherichia coli | 0.7 | 0.03 | - | [1] |

| SHV-1 | A | Klebsiella pneumoniae | - | - | 0.01 - 0.1 | [3] |

| CTX-M-15 | A | Escherichia coli | - | - | - | [4] |

| PC1 | A | Staphylococcus aureus | - | - | - | |

| AmpC | C | Enterobacter cloacae | - | - | >100 | [2] |

| P99 | C | Enterobacter cloacae | - | - | 205.1 | [2] |

| OXA-1 | D | Escherichia coli | - | - | - | [2] |

| OXA-10 | D | Pseudomonas aeruginosa | - | - | - | |

| OXA-48 | D | Klebsiella pneumoniae | - | - | 6 | [5] |

| OXA-163 | D | Klebsiella pneumoniae | - | - | 6 | [5] |

| OXA-405 | D | Klebsiella pneumoniae | - | - | 6 | [5] |

Note: The variability in reported values can be attributed to differences in experimental conditions, such as buffer composition, pH, temperature, and the specific substrate used in the assay.

Key Experimental Protocols for Studying Clavulanic Acid's Mode of Action

The elucidation of clavulanic acid's mechanism has been dependent on a variety of biochemical and biophysical techniques. Detailed methodologies for the most critical of these experiments are provided below.

Spectrophotometric Kinetic Assays using Nitrocefin

This is the most common method for determining the kinetic parameters of β-lactamase inhibition. Nitrocefin is a chromogenic cephalosporin that undergoes a distinct color change from yellow to red upon hydrolysis of its β-lactam ring, which can be monitored spectrophotometrically.

Objective: To determine the Ki and kinact of clavulanic acid against a specific β-lactamase.

Materials:

-

Purified β-lactamase enzyme

-

Clavulanic acid stock solution

-

Nitrocefin stock solution (in DMSO)

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 486 nm

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a working solution of the β-lactamase enzyme in the assay buffer to a final concentration suitable for kinetic measurements.

-

Prepare a series of dilutions of clavulanic acid in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate or cuvette, add the assay buffer, the β-lactamase enzyme solution, and varying concentrations of the clavulanic acid solution.

-

Include control wells with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for the formation of the enzyme-inhibitor complex.

-

-

Initiation of Reaction and Data Acquisition:

-

Initiate the reaction by adding a pre-warmed solution of nitrocefin to each well to a final concentration in the range of 50-100 µM.

-

Immediately begin monitoring the change in absorbance at 486 nm over time in kinetic mode.

-

-

Data Analysis:

-

Calculate the initial velocity (rate of nitrocefin hydrolysis) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

-

To determine the IC50, plot the initial velocity as a function of the logarithm of the clavulanic acid concentration and fit the data to a sigmoidal dose-response curve.

-

For the determination of Ki and kinact, more complex kinetic models that account for time-dependent inhibition are employed. This often involves fitting the full progress curves to appropriate equations describing irreversible inhibition.

-

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides a robust method for separating and quantifying clavulanic acid and its degradation products, as well as the β-lactam antibiotic it is protecting.

Objective: To monitor the stability of clavulanic acid and its interaction with β-lactamases.

Instrumentation and Conditions:

-

HPLC System: With a UV-Vis or Diode Array Detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile). The specific ratio will depend on the analytes.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Around 220-230 nm for clavulanic acid.

Procedure:

-

Sample Preparation:

-

Incubate the β-lactamase enzyme with clavulanic acid under controlled conditions (buffer, temperature, time).

-

At various time points, quench the reaction (e.g., by adding a strong acid or organic solvent) to precipitate the protein.

-

Centrifuge the samples to pellet the precipitated protein and collect the supernatant.

-

Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

-

-

Chromatographic Analysis:

-

Inject the prepared sample onto the HPLC column.

-

Monitor the elution of clavulanic acid and any potential degradation products by their retention times and UV absorbance.

-

Quantify the amount of remaining clavulanic acid by comparing its peak area to a standard curve.

-

Mass Spectrometry for Covalent Adduct Characterization

Mass spectrometry is a powerful tool for confirming the covalent modification of the β-lactamase by clavulanic acid and identifying the site of modification.

Objective: To determine the mass of the intact enzyme-inhibitor complex and to identify the modified peptide after proteolytic digestion.

Instrumentation:

-

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

-

Can be coupled with liquid chromatography (LC-MS/MS) for peptide analysis.

Procedure for Intact Protein Analysis:

-

Incubate the β-lactamase with an excess of clavulanic acid.

-

Remove excess, unbound inhibitor using a desalting column or dialysis.

-

Analyze the intact protein-inhibitor complex by ESI-MS or MALDI-MS.

-

The mass increase of the protein will correspond to the mass of the covalently bound clavulanic acid fragment.

Procedure for Peptide Mapping:

-

After the formation of the covalent complex and removal of excess inhibitor, denature the protein.

-

Digest the protein into smaller peptides using a specific protease (e.g., trypsin).

-

Separate the resulting peptides using reverse-phase HPLC.

-

Analyze the eluting peptides by tandem mass spectrometry (MS/MS).

-

Identify the peptide containing the clavulanic acid adduct by its increased mass.

-

Fragment the modified peptide in the mass spectrometer (MS/MS) to determine the exact amino acid residue that is covalently modified (typically the active site serine).

Visualizing the Molecular Interactions and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and processes described in this guide.

Caption: The inhibitory pathway of clavulanic acid against β-lactamase.

Caption: Experimental workflow for the nitrocefin-based β-lactamase inhibition assay.

Caption: Workflow for mass spectrometry analysis of the clavulanic acid-β-lactamase adduct.

Structural Insights from X-ray Crystallography

X-ray crystallography studies of β-lactamase-clavulanate complexes have provided atomic-level details of the inhibition mechanism. These studies have confirmed the covalent modification of the active site serine (Ser70 in the standard Ambler numbering scheme for class A β-lactamases). Furthermore, they have revealed the specific conformations of the rearranged inhibitor within the active site and the key amino acid residues that interact with and stabilize the bound adduct. For instance, in addition to the covalent bond with Ser70, hydrogen bonding interactions with residues such as Arg244, Ser130, and Asn132 have been shown to be important for the proper orientation and stabilization of the inhibitor.[4][6]

Conclusion

Clavulanic acid's mode of action is a paradigm of mechanism-based enzyme inhibition. Its ability to undergo a series of chemical transformations following its initial interaction with the β-lactamase active site leads to the formation of a stable, inactive complex. The detailed understanding of this mechanism, facilitated by the experimental techniques outlined in this guide, continues to inform the development of novel β-lactamase inhibitors to combat the ever-evolving landscape of antibiotic resistance. This in-depth knowledge is fundamental for researchers and drug development professionals working to extend the lifespan of our most critical antibiotic therapies.

References

- 1. [Kinetics of beta-lactamase inhibition by clavulanic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. clavulanic acid | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Characterization of Interactions between CTX-M-15 and Clavulanic Acid, Desfuroylceftiofur, Ceftiofur, Ampicillin, and Nitrocefin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crystal Structure of the Extended-Spectrum β-Lactamase PER-2 and Insights into the Role of Specific Residues in the Interaction with β-Lactams and β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Antibiotic Therapy: Early Studies on the Synergy of Clavulanic Acid and Amoxicillin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance, particularly through the production of β-lactamase enzymes by bacteria, posed a significant threat to the efficacy of penicillin-based therapies in the mid-20th century. This challenge spurred a search for innovative solutions, leading to the landmark discovery of clavulanic acid and its profound synergistic relationship with amoxicillin. This whitepaper delves into the foundational early studies that elucidated this synergy, providing a technical guide to the core concepts, experimental methodologies, and pivotal data that established this combination as a cornerstone of modern antimicrobial chemotherapy.

The Mechanism of Synergy: A Tale of Protection and Potentiation

The synergistic effect of clavulanic acid and amoxicillin is rooted in a simple yet elegant mechanism: the inhibition of β-lactamase enzymes. Amoxicillin, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. However, β-lactamase-producing bacteria can hydrolyze the β-lactam ring of amoxicillin, rendering it inactive.

Clavulanic acid, isolated from Streptomyces clavuligerus, is a potent, irreversible inhibitor of a wide range of β-lactamases.[1][2] It functions as a "suicide inhibitor," meaning it is recognized by the β-lactamase enzyme as a substrate. The subsequent enzymatic reaction leads to the formation of a stable, inactive complex with the enzyme, effectively neutralizing its ability to degrade amoxicillin.[2] This protective action allows amoxicillin to reach its target—penicillin-binding proteins (PBPs)—and disrupt cell wall synthesis, leading to bacterial cell death.

Quantitative Assessment of Synergy: In Vitro Studies

The synergistic interaction between amoxicillin and clavulanic acid was rigorously quantified in early studies using various in vitro techniques, primarily checkerboard assays and time-kill curves. These methods provided the foundational data demonstrating the combination's enhanced efficacy against a broad spectrum of β-lactamase-producing bacteria.

Checkerboard Assays

The checkerboard method was instrumental in determining the Fractional Inhibitory Concentration (FIC) index, a key metric for quantifying synergy. This technique involves testing a range of concentrations of both amoxicillin and clavulanic acid, alone and in combination, against a bacterial isolate.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) from Early In Vitro Synergy Studies

| Bacterial Species (Strain) | Amoxicillin MIC (µg/mL) | Amoxicillin + Clavulanic Acid (1 µg/mL) MIC (µg/mL) | Fold Reduction in Amoxicillin MIC | Reference |

| Escherichia coli JT39 (TEM-1) | 2000 | 15.6 | 128 | [1] |

| Klebsiella aerogenes A (K1) | >2000 | 15.6 | >128 | [1] |

| Proteus mirabilis C889 | 125 | 3.9 | 32 | [1] |

| Haemophilus influenzae (β-lactamase +) | 6.25 - 12.5 | 0.36 (with 0.36 µg/mL Clavulanic Acid) | 17 - 35 | [3] |

| Staphylococcus aureus (penicillin-resistant) | >500 | 0.2 | >2500 | [4] |

Time-Kill Curves

Time-kill assays provided a dynamic view of the bactericidal activity of the combination over time. These studies typically demonstrated that while amoxicillin alone had little effect on the growth of β-lactamase-producing strains, the addition of clavulanic acid resulted in a rapid and sustained reduction in bacterial viability.

In Vivo Confirmation of Synergy: Early Animal Model Studies

The promising in vitro results were substantiated by in vivo experiments in animal models, which were crucial for establishing the therapeutic potential of the amoxicillin-clavulanic acid combination. These studies demonstrated that the synergy observed in the laboratory translated to effective treatment of infections in a living system.

Table 2: Summary of Early In Vivo Studies in Mice

| Infection Model | Bacterial Strain | Treatment Groups | Key Findings | Reference |

| Systemic infection (intraperitoneal) | E. coli (β-lactamase +) | Amoxicillin alone, Clavulanic acid alone, Amoxicillin + Clavulanic acid | The combination therapy significantly increased the survival rate of infected mice compared to either agent alone. | [5] |

| Thigh infection | S. aureus (β-lactamase +) | Amoxicillin alone, Clavulanic acid alone, Amoxicillin + Clavulanic acid | The combination resulted in a significant reduction in bacterial load in the infected tissue. | [5] |

Detailed Experimental Protocols from Foundational Studies

For researchers aiming to replicate or build upon these seminal findings, understanding the original experimental designs is paramount. The following sections outline the typical methodologies employed in the early investigations of amoxicillin and clavulanic acid synergy.

Checkerboard Assay Protocol (Broth Microdilution)

-

Preparation of Reagents: Stock solutions of amoxicillin and clavulanic acid were prepared in appropriate solvents and sterilized. Serial twofold dilutions were then made in broth medium (commonly Mueller-Hinton Broth).

-

Inoculum Preparation: Bacterial isolates were grown to a logarithmic phase and the suspension was adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

-

Assay Setup: In a 96-well microtiter plate, serial dilutions of amoxicillin were added to the rows, and serial dilutions of clavulanic acid were added to the columns. This created a matrix of varying concentrations of both agents.

-

Inoculation and Incubation: Each well was inoculated with the standardized bacterial suspension. The plates were then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the drug(s) that completely inhibited visible bacterial growth.

-

Calculation of FIC Index: The FIC index was calculated using the formula: FIC Index = FIC of Amoxicillin + FIC of Clavulanic Acid, where FIC = MIC of the drug in combination / MIC of the drug alone.

Time-Kill Assay Protocol

-

Preparation: Test tubes containing broth with either no drug (growth control), amoxicillin alone, clavulanic acid alone, or the combination of amoxicillin and clavulanic acid at specific concentrations were prepared.

-

Inoculation: A standardized inoculum of the test bacterium (e.g., 10^5 to 10^6 CFU/mL) was added to each tube.

-

Incubation and Sampling: The tubes were incubated at 37°C, and samples were withdrawn at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

-

Viable Cell Count: The samples were serially diluted and plated on agar to determine the number of viable bacteria (Colony Forming Units per mL).

-

Data Analysis: The results were plotted as log10 CFU/mL versus time. Synergy was typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Mouse Protection Test (In Vivo)

-

Animal Model: Typically, groups of mice were used for each experimental condition.

-

Infection: Mice were infected intraperitoneally with a lethal dose of a β-lactamase-producing bacterium.

-

Treatment: At a specified time post-infection, different groups of mice were treated with amoxicillin alone, clavulanic acid alone, or the combination of both, usually administered subcutaneously or orally. A control group received a placebo.

-

Observation: The mice were observed for a set period (e.g., 7-14 days), and the number of survivors in each group was recorded.

-

Efficacy Assessment: The efficacy of the treatment was determined by the survival rate in each group.

Conclusion

The early studies on the synergy between clavulanic acid and amoxicillin represent a pivotal moment in the fight against antibiotic resistance. The meticulous in vitro and in vivo experiments conducted by pioneering researchers provided irrefutable evidence of the combination's ability to overcome β-lactamase-mediated resistance. This foundational work not only led to the development of one of the most widely used antibiotic combinations in clinical practice but also paved the way for the development of other β-lactam/β-lactamase inhibitor combinations. For contemporary researchers, a thorough understanding of these early methodologies and the data they generated is essential for contextualizing current challenges in antibiotic resistance and for inspiring the development of novel therapeutic strategies.

References

- 1. Clavulanic acid: a beta-lactamase-inhiting beta-lactam from Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clavulanic Acid, a Novel Inhibitor of β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo synergism between amoxicillin and clavulanic acid against ampicillin-resistant Haemophilus influenzae type b - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combined antibacterial activity of amoxicillin with clavulanic acid against ampicillin-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthesis Genes of Clavulanic Acid in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavulanic acid, a potent inhibitor of β-lactamase enzymes, is a crucial therapeutic agent used in combination with β-lactam antibiotics to combat bacterial resistance. Produced by the filamentous bacterium Streptomyces clavuligerus, the biosynthesis of this complex molecule is a fascinating and intricate process governed by a well-organized cluster of genes. This technical guide provides an in-depth exploration of the core genes involved in the clavulanic acid biosynthetic pathway, offering a comprehensive resource for researchers, scientists, and professionals in drug development. The guide details the genetic organization, the function of key enzymes, quantitative data, experimental protocols, and visual representations of the biosynthetic and regulatory pathways.

Genetic Organization of the Clavulanic Acid Biosynthesis Cluster

The genes responsible for the biosynthesis of clavulanic acid in Streptomyces clavuligerus are primarily located in a large gene cluster. This cluster is situated adjacent to the gene cluster for cephamycin C biosynthesis, another β-lactam antibiotic produced by the same organism[1]. The clavulanic acid gene cluster contains genes encoding the biosynthetic enzymes, regulatory proteins, and transport proteins. Additionally, a paralogous set of genes for the early steps of the pathway is found on the pSCL4 megaplasmid[2].

The core clavulanic acid biosynthesis gene cluster includes a series of open reading frames (ORFs) that have been extensively studied. The organization of these genes is crucial for their coordinated expression and the efficient production of clavulanic acid.

The Biosynthetic Pathway of Clavulanic Acid

The biosynthesis of clavulanic acid begins with precursors from primary metabolism: glyceraldehyde-3-phosphate (G3P) and L-arginine[3][4]. The pathway can be broadly divided into early and late stages. The early stages involve the formation of the β-lactam ring and the key intermediate, clavaminic acid. The late stages involve stereochemical inversion and final modification to yield clavulanic acid[4][5].

dot

Figure 1: Biosynthetic pathway of clavulanic acid.

Core Biosynthesis Genes and Their Enzymatic Functions

The following table summarizes the core genes involved in the clavulanic acid biosynthesis pathway and the functions of the enzymes they encode.

| Gene | Enzyme | Function |

| ceas | N²-(2-carboxyethyl)-L-arginine synthase | Catalyzes the initial condensation of L-arginine and glyceraldehyde-3-phosphate to form N²-(2-carboxyethyl)-L-arginine, the first committed step in the pathway[3][4]. |

| bls | β-lactam synthetase | Catalyzes the ATP-dependent formation of the β-lactam ring in deoxyguanidinoproclavaminic acid[6][7][8]. |

| pah | Proclavaminate amidinohydrolase | Hydrolyzes guanidinoproclavaminic acid to proclavaminic acid and urea[9]. |

| cas | Clavaminate synthase | A multifunctional 2-oxoglutarate-dependent oxygenase that catalyzes three distinct reactions: hydroxylation of deoxyguanidinoproclavaminic acid, oxidative cyclization of proclavaminic acid to form dihydroclavaminic acid, and desaturation to clavaminic acid[4][10][11]. |

| cad | Clavulanic acid dehydrogenase | Catalyzes the final step in the pathway, the NADPH-dependent reduction of clavulanate-9-aldehyde to clavulanic acid[1][10][12]. |

| gcaS | Glycyl-clavaminate synthetase (putative) | Believed to be involved in the formation of N-glycyl-clavaminic acid, a key step in the stereochemical inversion from the (3S, 5S) configuration of clavaminic acid to the (3R, 5R) configuration of clavulanic acid[5]. |

| oppA1 | Oligopeptide permease (putative) | Implicated in the late stages of biosynthesis, possibly involved in the transport of intermediates[5]. |

| claR | Pathway-specific regulatory protein (LysR-type) | A transcriptional activator that controls the expression of the late-stage biosynthetic genes, including cad, gcaS, and oppA1[13]. |

| ccaR | Global regulatory protein (SARP-family) | A pleiotropic regulator that activates the expression of both the clavulanic acid and cephamycin C biosynthetic gene clusters[13][14]. |

Quantitative Data on Biosynthetic Enzymes

The following table summarizes available quantitative data for some of the key enzymes in the clavulanic acid biosynthesis pathway. It is important to note that detailed kinetic parameters for all enzymes in the pathway are not yet fully elucidated.

| Enzyme | Gene | Molecular Weight (kDa) | Optimal pH | Optimal Temp. (°C) | Km | Vmax or kcat |

| N²-(2-carboxyethyl)-L-arginine synthase | ceas | ~70 | ~7.5 | ND | ND | ND |

| β-lactam synthetase | bls | ~58 | 6.5 - 9.3 | ND | ND | ND |

| Proclavaminate amidinohydrolase | pah | ~33 | ~9.0 | ND | ~1.2 mM | ND |

| Clavaminate synthase | cas | ~36 | ~7.5 | ND | ND | ND |

| Clavulanic acid dehydrogenase | cad | ~27 (monomer) | ~7.0 | ND | ND | ND |

| ND: Not Determined in the reviewed literature. |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of clavulanic acid biosynthesis.

Quantification of Clavulanic Acid by HPLC-DAD

This protocol is adapted from Ramírez-Malule et al. (2016) for the quantification of clavulanic acid in fermentation broths[9][12].

a. Sample Preparation and Derivatization:

-

Centrifuge the fermentation broth at 10,000 x g for 10 minutes to pellet cells and debris.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Prepare an imidazole derivatizing solution (8.25 g imidazole in 24 mL distilled water, pH adjusted to 6.8 with HCl, final volume 40 mL).

-

Mix 100 µL of the filtered supernatant with 900 µL of the imidazole solution.

-

Incubate the mixture at 30°C for 15 minutes to allow for the formation of the stable clavulanate-imidazole chromophore.

b. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 50 mM KH₂PO₄ buffer, pH 3.2.

-

Mobile Phase B: HPLC-grade methanol.

-

Gradient Elution:

-

0-8 min: Linear gradient from 6% to 7.6% B.

-

8-10 min: Linear gradient to 95% B.

-

10-12 min: Hold at 95% B.

-

12-14 min: Linear gradient back to 6% B.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector (DAD) at 311 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 25°C.

c. Quantification:

-

Prepare a standard curve using known concentrations of potassium clavulanate (0.2 to 400 mg/L) subjected to the same derivatization procedure.

-

Calculate the concentration of clavulanic acid in the samples by interpolating their peak areas on the standard curve.

Gene Knockout using CRISPR-Cas9 (Generalized Protocol)

This protocol provides a general workflow for creating gene deletions in Streptomyces clavuligerus using a CRISPR-Cas9 system, based on established methods for Streptomyces[2][15][16].

dot

Figure 2: Generalized workflow for CRISPR-Cas9 mediated gene knockout.

a. Design and Construction of the CRISPR-Cas9 Plasmid:

-

Design two single guide RNAs (sgRNAs) targeting the coding sequence of the gene of interest. Ensure high on-target scores and minimal off-target effects using design tools.

-

Synthesize oligonucleotides for the sgRNAs.

-

Clone the annealed sgRNA oligonucleotides into a suitable Streptomyces CRISPR-Cas9 vector (e.g., pCRISPomyces-2).

-

Design and PCR amplify ~1.5 kb homology arms flanking the target gene from S. clavuligerus genomic DNA.

-

Assemble the homology arms into the sgRNA-containing CRISPR-Cas9 vector using Gibson Assembly or a similar cloning method.

b. Transformation and Conjugation:

-

Transform the final construct into a non-methylating E. coli strain, such as ET12567 containing the helper plasmid pUZ8002.

-

Grow the E. coli donor strain and S. clavuligerus recipient strain to mid-log phase.

-

Mix the donor and recipient cells and plate them on a suitable medium (e.g., ISP4) for conjugation. Incubate for 16-20 hours at 30°C.

-

Overlay the conjugation plates with an appropriate antibiotic (e.g., apramycin) to select for S. clavuligerus exconjugants that have received the CRISPR-Cas9 plasmid.

c. Screening and Verification of Mutants:

-

Isolate individual exconjugant colonies and patch them onto media with and without the selection antibiotic to identify colonies that have lost the plasmid (indicating a double crossover event).

-

Perform colony PCR on the antibiotic-sensitive colonies using primers that flank the target gene to screen for the desired deletion.

-

Confirm the gene deletion in putative mutants by Sanger sequencing of the PCR product.

Regulatory Network of Clavulanic Acid Biosynthesis

The production of clavulanic acid is tightly regulated at the transcriptional level. Two key transcriptional regulators, ClaR and CcaR, play pivotal roles in controlling the expression of the biosynthetic genes.

dot

Figure 3: Simplified regulatory network of clavulanic acid biosynthesis.

CcaR, a member of the Streptomyces antibiotic regulatory protein (SARP) family, acts as a global activator, positively regulating the expression of both the clavulanic acid and cephamycin C gene clusters[13][14]. ClaR, a LysR-type transcriptional regulator, is a pathway-specific activator that controls the expression of the late-stage clavulanic acid biosynthesis genes[13]. The expression of claR is itself under the control of CcaR, creating a hierarchical regulatory cascade.

Conclusion

The biosynthesis of clavulanic acid in Streptomyces clavuligerus is a complex and highly regulated process involving a dedicated cluster of genes. A thorough understanding of these genes, the enzymes they encode, and the regulatory networks that control their expression is essential for the rational design of strain improvement strategies aimed at increasing the production of this vital pharmaceutical compound. This technical guide provides a foundational resource for researchers in the field, summarizing the current knowledge and providing practical experimental protocols to facilitate further investigation into this fascinating biosynthetic pathway. Future research focused on elucidating the precise kinetic parameters of all the biosynthetic enzymes and unraveling the more subtle aspects of the regulatory network will undoubtedly pave the way for the development of next-generation clavulanic acid overproducing strains.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Kinetic characterization of branched chain ketoacid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural and mechanistic studies on N(2)-(2-carboxyethyl)arginine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assay of amoxicillin and clavulanic acid, the components of Augmentin, in biological fluids with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N2-(2-carboxyethyl)arginine synthase - Creative Biogene [microbialtec.com]

- 6. Dissection of the Stepwise Mechanism to β-Lactam Formation and Elucidation of a Rate-determining Conformational Change in β-Lactam Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. β-Lactam synthetase: A new biosynthetic enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beta-Lactam synthetase: a new biosynthetic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification, cloning, sequencing, and overexpression of the gene encoding proclavaminate amidino hydrolase and characterization of protein function in clavulanic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clavulanic acid dehydrogenase: structural and biochemical analysis of the final step in the biosynthesis of the beta-lactamase inhibitor clavulanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proclavaminate amidinohydrolase - Wikipedia [en.wikipedia.org]

- 12. ora.ox.ac.uk [ora.ox.ac.uk]

- 13. ENZYME - 3.5.3.22 proclavaminate amidinohydrolase [enzyme.expasy.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Clavulanic Acid in Fermentation Broth using High-Performance Liquid Chromatography (HPLC)

Introduction

Clavulanic acid is a potent β-lactamase inhibitor produced by the fermentation of Streptomyces clavuligerus. It is a crucial component in combination antibiotic therapies, such as with amoxicillin, to combat resistant bacterial infections. Accurate and reliable quantification of clavulanic acid in fermentation broth is essential for process monitoring, optimization, and quality control in its production. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of clavulanic acid in complex fermentation broth matrices. The method involves a pre-column derivatization step with imidazole to form a stable chromophore, enhancing detection sensitivity and specificity.

Principle

Clavulanic acid itself has a weak UV chromophore, making its direct detection at low concentrations challenging.[1] To overcome this, it is derivatized with imidazole, which opens the β-lactam ring and forms a stable imidazole-clavulanate complex.[1][2] This derivative exhibits strong UV absorbance at approximately 311 nm, allowing for sensitive and selective quantification.[1][2][3] The separation is achieved on a C18 reversed-phase column with a mobile phase consisting of a phosphate buffer and an organic modifier.

Experimental Protocols

Materials and Reagents

-

Clavulanic acid potassium salt (Reference Standard)

-

Imidazole (HPLC grade)

-

Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

-